molecular formula C11H18N2O2S B4602623 N-[3-(dimethylamino)propyl]benzenesulfonamide

N-[3-(dimethylamino)propyl]benzenesulfonamide

Cat. No.: B4602623
M. Wt: 242.34 g/mol
InChI Key: MBUDRGXBUBQQAQ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]benzenesulfonamide is an organic compound with the molecular formula C11H18N2O2S. It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

    Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation can produce sulfonic acids .

Scientific Research Applications

N-[3-(dimethylamino)propyl]benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt cellular processes and lead to the death of cancer cells or bacteria .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]-3,4-dimethoxybenzenesulfonamide
  • N-[3-(dimethylamino)propyl]-4-methylbenzenesulfonamide
  • N-[3-(dimethylamino)propyl]-2-nitrobenzenesulfonamide

Uniqueness

N-[3-(dimethylamino)propyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of the dimethylamino group and the benzenesulfonamide moiety. These features contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-13(2)10-6-9-12-16(14,15)11-7-4-3-5-8-11/h3-5,7-8,12H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUDRGXBUBQQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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